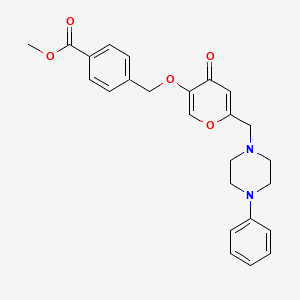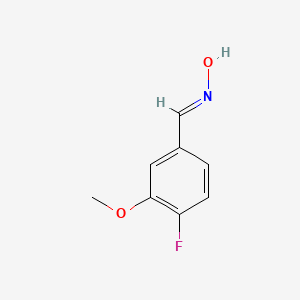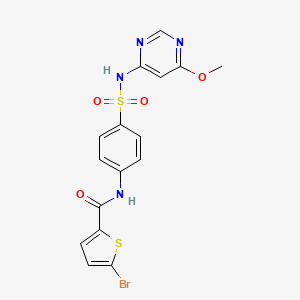
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that has been synthesized using specific methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has significant biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-microbial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. It is also stable under various experimental conditions, making it suitable for use in various assays. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone. One potential direction is the further investigation of its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in other fields of scientific research.
In conclusion, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a promising compound that has shown significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action and its potential use in various applications.
Méthodes De Synthèse
The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone involves the reaction of 2,5-difluoroaniline with ethyl 2-(5-methylpyrazin-2-yl)acetate to form the intermediate compound. This intermediate compound is then treated with thionyl chloride and triethylamine to form the desired product.
Applications De Recherche Scientifique
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c1-11-9-21-15(10-20-11)17(23)22-5-4-16(24-7-6-22)13-8-12(18)2-3-14(13)19/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMLUVMMYQDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)

![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)




![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)
![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)